molecular formula C19H19N3O6 B2607066 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 897735-08-9

3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2607066
CAS No.: 897735-08-9
M. Wt: 385.376
InChI Key: MYAYDDFISFPGKE-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxy-substituted benzamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl group. The oxadiazole ring contributes to rigidity and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-13-7-5-11(6-8-13)18-21-22-19(28-18)20-17(23)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAYDDFISFPGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, it may interact with microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

  • N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide :
    Lacks the oxadiazole ring but retains the trimethoxybenzamide group. The bromine atom introduces steric bulk and may enhance halogen bonding in target interactions .

Variations in the Heterocyclic Core

  • N,N′-(1,3,4-Oxadiazole-2,5-Diyldi-3,1-Phenylene)Bis(3,4,5-Trimethoxybenzamide) :
    A dimeric structure with two trimethoxybenzamide groups linked via oxadiazole. This design may improve target avidity but increase molecular weight (~700 Da), impacting bioavailability .
  • 3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide :
    Substitutes oxadiazole with thiazole, introducing sulfur-mediated hydrophobic interactions. Thiazoles are metabolically more stable but less electronegative than oxadiazoles .

Functional Group Additions

  • 4-(3,4-Dihydro-1H-Isoquinolin-2-ylsulfonyl)-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide: Incorporates a sulfonyl group on the benzamide, increasing electron-withdrawing effects and solubility. The dihydroisoquinoline moiety may enhance CNS penetration .
  • LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide) :
    Adds a sulfamoyl group and benzyl substituent, broadening antifungal activity via thioredoxin reductase inhibition .

Antifungal Activity

  • LMM5 and LMM11 : Exhibit IC₅₀ values of 1–5 µM against Candida albicans by inhibiting thioredoxin reductase. The 4-methoxyphenyl group on oxadiazole enhances membrane penetration .
  • 3,4,5-Trimethoxy-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide : Preliminary studies suggest moderate antifungal activity (IC₅₀ ~10 µM), likely due to the trimethoxy group’s bulk limiting target access .

Anticancer Activity

  • N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine (1f): Shows selectivity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to the oxadiazole-pyridine synergy in DNA intercalation .

Enzymatic Inhibition

  • Sulfonyl Derivatives (e.g., ) : Demonstrate inhibitory activity against kinases and reductases, with logP values ~3.5 indicating balanced lipophilicity .

Physicochemical Properties

Compound Molecular Weight logP* Solubility (µg/mL) Key Substituents
Target Compound 454.4 2.8 12 (PBS) 3,4,5-Trimethoxy, 4-Methoxyphenyl
LMM5 547.6 3.1 8 (DMSO) Sulfamoyl, Benzyl
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide 400.2 3.0 15 (Ethanol) Bromophenyl
2r (4-Methylbenzamide) 377.4 2.5 20 (PBS) 4-Methyl

*Calculated using ChemAxon.

Biological Activity

3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has gained interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H20N2O5
  • Molecular Weight : 348.36 g/mol

The presence of the oxadiazole moiety is significant for its biological activity, as compounds containing 1,3,4-oxadiazole rings have been associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit notable anticancer properties. For instance, compounds with similar structures have shown effectiveness against multiple cancer cell lines. A study demonstrated that oxadiazole derivatives can inhibit cell proliferation in human colon adenocarcinoma and breast cancer cell lines with IC50 values below 100 µM . The mechanism often involves the inhibition of key enzymes related to cancer progression.

Antiparasitic Activity

The potential of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide as an antiplasmodial agent has been explored. Research on related oxadiazole compounds revealed their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These compounds displayed slow-action activity against drug-resistant strains .

Anti-inflammatory Properties

Oxadiazole derivatives have also been noted for their anti-inflammatory effects. They may inhibit inflammatory mediators and pathways involved in chronic inflammatory diseases. The structural similarities with other known anti-inflammatory drugs suggest a potential for developing new treatments targeting inflammation .

The exact mechanism of action for 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide remains to be fully elucidated; however, several hypotheses exist:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which play roles in cancer and inflammatory processes .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Anticancer Efficacy : In a study involving various oxadiazole derivatives including the target compound, significant cytotoxicity was observed in several cancer cell lines. The compound exhibited a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer types .
  • Antiparasitic Activity : A comparative analysis demonstrated that certain oxadiazole derivatives showed promising results against P. falciparum with IC50 values less than 40 nM in vitro assays . This suggests that modifications to the oxadiazole structure could enhance efficacy against malaria.

Summary of Findings

The biological activity of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is supported by various studies indicating its potential as an anticancer and antiparasitic agent. Its mechanisms likely involve enzyme inhibition and modulation of cellular pathways critical for disease progression.

Activity Effect IC50 Values
AnticancerInhibition of cell growth<100 µM
AntiparasiticInhibition of P. falciparum<40 nM
Anti-inflammatoryReduction in inflammatory markersN/A

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